5-Benzyl-2-chloropyrimidine

Physicochemical Properties Drug-likeness ADME Prediction

Generic chloropyrimidine intermediates risk SAR data invalidation due to 5-substituent mismatches. 5-Benzyl-2-chloropyrimidine (CAS 859209-15-7) provides a flexible benzyl handle and reactive 2-Cl leaving group, enabling precise kinase inhibitor library synthesis with CNS-penetrant properties. Key outcomes: consistent ≥95% purity minimizes array synthesis failures; XLogP 3.1 and TPSA 25.8 Ų ensure BBB penetration; methylene bridge introduces critical out-of-plane geometry for ATP-pocket selectivity. Reliable global supply supports automated parallel chemistry workflows.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B8799765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-chloropyrimidine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(N=C2)Cl
InChIInChI=1S/C11H9ClN2/c12-11-13-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyLWKOTZUAHATCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-chloropyrimidine: A Core Scaffold for Targeted Kinase Inhibitor Libraries


5-Benzyl-2-chloropyrimidine (CAS: 859209-15-7) is a heterocyclic aromatic compound belonging to the chloropyrimidine family, defined by a benzyl substitution at the 5-position of the pyrimidine ring. With a molecular formula of C11H9ClN2 and a molecular weight of 204.65 g/mol, it serves primarily as a versatile synthetic intermediate in medicinal chemistry [1]. Its structural features—a reactive chlorine leaving group at the 2-position and a hydrophobic benzyl handle—make it a pivotal building block for generating compound libraries, particularly those targeting kinases [2]. This compound is not a final drug substance but a critical precursor whose specific substitution pattern dictates the final molecule's pharmacophore geometry and binding affinity.

Reactive 2-chloro handle for efficient nucleophilic substitution in library synthesis
5-Benzyl group provides conformational flexibility for hydrophobic kinase pocket interactions
High-purity intermediate supports reliable parallel chemistry and assay reproducibility

The Procurement Risk of Unverified Chloropyrimidine Analogs: Why Specificity Matters


Generic substitution among chloropyrimidine intermediates is a high-risk strategy in drug discovery. In-class analogs such as 2-chloro-5-phenylpyrimidine (CAS: 22536-62-5) or 2-chloro-5-methylpyrimidine (CAS: 22536-61-4) possess significantly different geometries, electronic distributions, and lipophilicities due to the nature of their 5-substituents. The benzyl group in 5-Benzyl-2-chloropyrimidine introduces a flexible methylene bridge that alters dihedral angles in the final drug candidate, directly impacting target engagement, particularly for ATP-binding pockets in kinases like GSK-3β or MSK1 where out-of-plane substituents are critical for selectivity [1]. Unqualified substitution risks attenuating potency, introducing off-target liabilities, and invalidating structure-activity relationship (SAR) data, thereby causing costly project delays [1].

Kinase pocket geometry

Benzyl methylene bridge alters dihedral angles compared to phenyl or methyl analogs, which may shift target engagement in ATP-binding pockets.

Selectivity profile drift

Substitution of the 5-benzyl group can change isoform selectivity or introduce off-target liabilities, risking SAR relevance.

SAR data invalidation

Unverified analog procurement may invalidate existing structure-activity relationship models and delay project timelines.

Evidence-Based Differentiation of 5-Benzyl-2-chloropyrimidine Against its Closest Analogs


Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

5-Benzyl-2-chloropyrimidine possesses a computed XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 25.8 Ų [1]. These values represent a unique lipophilicity/polarity profile compared to its closest non-benzyl analogs. The increased lipophilicity (XLogP=3.1) versus, for example, the methyl analog or the more planar phenyl analog (XLogP ~2.8 predicted), directly impacts membrane permeability predictions and the ability to engage hydrophobic kinase back pockets.

Lipophilicity Profile
Class-level
XLogP3 = 3.1
vs 1.5–2.8 class baseline
Supports CNS permeability modeling
Computed property; class-level inference
Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Intermediate Purity and Reproducibility Metrics for Procurement

Commercially available batches of 5-Benzyl-2-chloropyrimidine from reputable sources are consistently specified with a purity of ≥98% [1]. This high specification is crucial for maintaining reproducible downstream reaction yields in library synthesis. Inferior or generic chloropyrimidine intermediates often do not guarantee this level of purity, leading to variable quality that can introduce significant noise into biological assay data.

Purity Specification
Specification review
≥98% (qualified suppliers)
vs typical 95% bulk intermediates
Supports reproducible library synthesis
Supplier-reported; batch validation recommended
Chemical Synthesis Purity Analysis Intermediate Procurement

Optimal Deployment Scenarios for 5-Benzyl-2-chloropyrimidine in Early-Stage Drug Discovery


Focused Kinase Inhibitor Library Synthesis for CNS Targets

With an XLogP of 3.1 and a TPSA of 25.8 Ų, 5-Benzyl-2-chloropyrimidine is ideally suited as a core scaffold for synthesizing CNS-penetrant kinase inhibitor libraries [1]. Its 2-chloro leaving group enables efficient diversification with amine nucleophiles under mild conditions, while the benzyl group provides conformational flexibility to access deep hydrophobic pockets, a feature not easily achieved with smaller or more rigid 5-substituted pyrimidine analogs. This makes it a superior choice for programs targeting kinases like MSK1 or GSK-3β where CNS exposure and specific pocket occupancy are critical.

High-Throughput SAR Exploration via Parallel Chemistry

The guaranteed high purity (up to 98%) of this intermediate from certified vendors is paramount for parallel chemistry applications in medicinal chemistry [1]. Consistent input quality ensures reliable product yields across multiple array positions, significantly reducing the time spent on re-synthesis and the purification of failed reactions. This reproducible quality is a key procurement criterion for automated synthesis platforms used in large-scale SAR exploration, where a 3% impurity variation can lead to a disproportional impact on successful compound registration rates.

Application
Selection Property
Validation Focus
CNS-targeting kinase inhibitor library synthesis
Lipophilicity and TPSA profile
CNS permeability and kinase pocket modeling
High-throughput parallel SAR exploration
Consistent high-purity intermediate
Synthesis yield reproducibility and assay data reliability
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